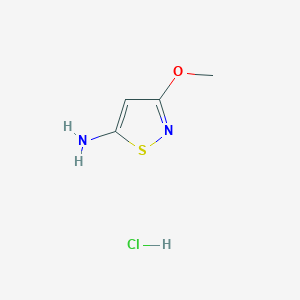

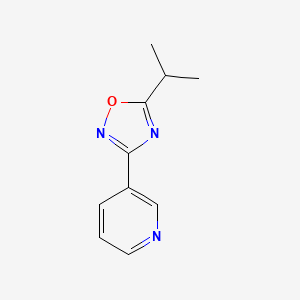

N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

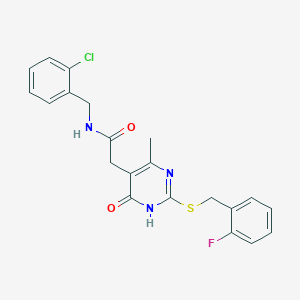

“N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide” is a chemical compound that contains a tert-butylphenyl group and a benzenesulfonamide group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its stability due to the tert-butyl group. The benzenesulfonamide part is a functional group that consists of a benzene ring bonded to a sulfonamide group (-SO2NH2). Sulfonamides are known for their use in some types of drugs, particularly antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tert-butylphenyl group and the benzenesulfonamide group. Techniques like NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, which can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the tert-butyl group could influence the compound’s solubility and stability .科学的研究の応用

Organic Field-Effect Transistor (OFET) Applications

The compound is used in the synthesis of copolymers, which have been studied for their application in flexible organic field-effect transistor (OFET) devices . The copolymers show interesting properties such as an almost planar molecular structure with extended π-conjugation, an ordered edge-on orientation in a fiber-like film, and a strong π-stacking effect . These properties make them suitable for fabricating ambient stable and high-performance flexible OFET devices .

Catalytic Applications

The compound has been used in the synthesis of silver (Ag) and ruthenium (Ru) complexes with anthracene substituted N-heterocyclic carbene (NHC) ligands . These complexes have shown a moderate level of catalytic activity in the hydrosilylation of terminal alkynes, achieving conversions ranging from 70 to 90%, along with a substantial β- (Z) selectivity within the range of 80–90% .

Cytotoxicity Properties

The same Ag and Ru complexes have also been subjected to cytotoxicity testing using human breast cancer cells (MCF-7) and human colorectal cancer cells (Caco-2) . The results of these assays have demonstrated that all compounds strongly inhibit the proliferation of both cell lines .

Synthesis of 2-Nitroindoles

The compound has been used in the synthesis of 2-nitroindoles . Nitroindoles are important intermediates in organic synthesis and have a wide range of applications in medicinal chemistry.

Mono-Boc Protection of α,ω-Diamines

The compound has been used as a reagent for mono-Boc protection of α,ω-diamines . This is a crucial step in the synthesis of many pharmaceuticals and biologically active compounds.

Urease Inhibition

The compound has been used in the synthesis of N′-benzylidene-4-(t-Bu) benzohydrazide derivatives, which have shown urease inhibition in the range of IC50 = 13.33 ± 0.58 µM to IC50 = 251.74 ± 6.82 µM . This makes them potential candidates for the development of new urease inhibitors, which are used in the treatment of various infections and diseases.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-17(2,3)13-8-10-14(11-9-13)18-22(19,20)16-7-5-6-15(12-16)21-4/h5-12,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMXWNAHEUHOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

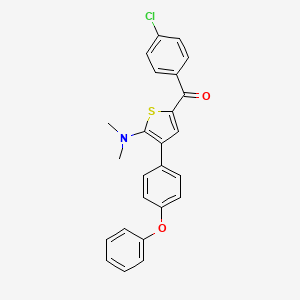

![(E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide](/img/structure/B2642675.png)

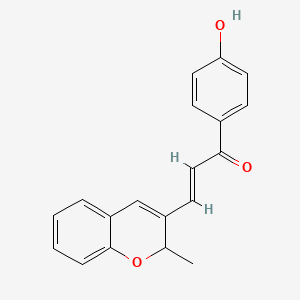

![2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642677.png)

![3-Methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642678.png)

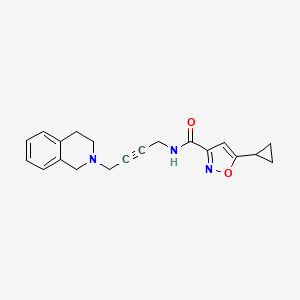

![(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2642682.png)